Cas no 1806115-99-0 (3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine)
3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H8F5N3O/c9-6(10)4-1-3(2-14)5(15)7(16-4)17-8(11,12)13/h1,6H,2,14-15H2
- InChI Key: JTIJHVMIFOJZRM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CN)C(=C(N=1)OC(F)(F)F)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 250
- XLogP3: 1.8
- Topological Polar Surface Area: 74.2
3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002984-500mg |
3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine |
1806115-99-0 | 97% | 500mg |
$960.40 | 2022-04-01 | |
| Alichem | A022002984-1g |
3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine |
1806115-99-0 | 97% | 1g |
$1,663.20 | 2022-04-01 |
3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine
Introduction to 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine (CAS No. 1806115-99-0)
3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine, with the CAS number 1806115-99-0, is a novel and highly functionalized pyridine derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of multiple functional groups, including an amino group, an aminomethyl group, a difluoromethyl group, and a trifluoromethoxy group, which collectively confer it with a wide range of chemical and biological properties.
The synthesis of 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine has been the subject of several recent studies, with researchers exploring various synthetic routes to optimize yield and purity. One notable approach involves the sequential introduction of the functional groups through a series of well-defined chemical transformations. For instance, the difluoromethyl group can be introduced via a nucleophilic substitution reaction, while the trifluoromethoxy group can be added through a fluorination step. The amino and aminomethyl groups are typically introduced through reductive amination or other amine-functionalization techniques.
In terms of its chemical properties, 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine exhibits excellent solubility in polar solvents such as DMSO and DMF, making it suitable for use in various solution-based reactions. Its high reactivity is attributed to the presence of multiple electron-donating and electron-withdrawing groups, which create a balanced electronic environment that facilitates diverse chemical interactions. Additionally, the compound's stability under various conditions has been extensively studied, with results indicating that it remains stable at room temperature and under mild acidic or basic conditions.
The biological activity of 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine has been the focus of several preclinical studies. Initial in vitro assays have shown that this compound exhibits potent activity against a range of bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent. Furthermore, preliminary studies have indicated that it may have antiviral properties, particularly against RNA viruses such as influenza and SARS-CoV-2. These findings have sparked interest in its potential use as a broad-spectrum antiviral agent.
In addition to its antimicrobial and antiviral properties, 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine has shown promise in other therapeutic areas. For example, recent research has explored its potential as a lead compound for the development of new anti-inflammatory drugs. Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The unique combination of functional groups in 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine also makes it an attractive candidate for use in materials science applications. Its high reactivity and stability have led researchers to investigate its use in the synthesis of advanced polymers and coatings. For instance, the compound can be incorporated into polymer backbones to enhance their mechanical properties and thermal stability. Additionally, its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor development.
In conclusion, 3-Amino-4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine (CAS No. 1806115-99-0) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and beyond. Its unique chemical structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a significant role in advancing various scientific fields.
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